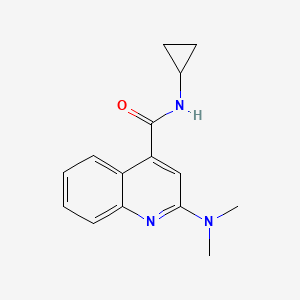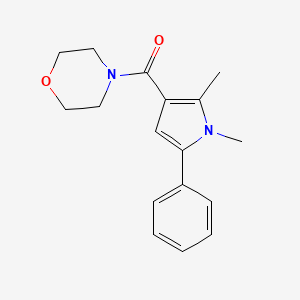methanone](/img/structure/B7548929.png)
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone, also known as PNU-109291, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone acts as a selective serotonin and dopamine reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and cognitive-enhancing effects. It has also been found to improve memory and learning in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone is its high selectivity for serotonin and dopamine receptors, which makes it a promising candidate for the treatment of various neurological disorders. However, its limitations include its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone, including the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone is a promising chemical compound that has shown potential therapeutic applications in various neurological disorders. Its selective serotonin and dopamine reuptake inhibition properties make it a promising candidate for the development of novel treatments for these diseases. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone involves the reaction of 2-chloro-4-pyridylketone with phenylpiperazine and piperidine in the presence of a base. The product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and Alzheimer's disease. It has shown promising results in preclinical studies and has been found to have a high affinity for serotonin and dopamine receptors.
Propiedades
IUPAC Name |
[2-(3-phenylpiperazin-1-yl)pyridin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-21(24-12-5-2-6-13-24)18-9-10-23-20(15-18)25-14-11-22-19(16-25)17-7-3-1-4-8-17/h1,3-4,7-10,15,19,22H,2,5-6,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJVGGYUBCSVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)N3CCNC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-[4-(piperidine-1-carbonyl)pyridin-2-YL]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)



![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)





![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)
